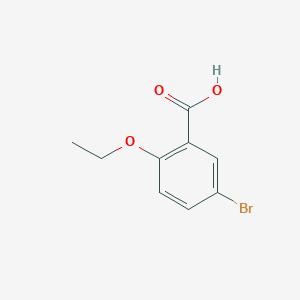

5-Bromo-2-ethoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives Chemistry

Substituted benzoic acids are a class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. angenechemical.com The nature and position of the substituents on the benzoic acid core profoundly influence the molecule's physical, chemical, and biological properties. For instance, the presence of a halogen, like bromine, can facilitate a variety of coupling reactions, which are fundamental to constructing complex molecular architectures. angenechemical.com

The study of substituted benzoic acids has led to significant advancements in understanding structure-activity relationships. For example, research on hydroxyl-substituted benzoic acid derivatives has identified potent inhibitors of tyrosinase, an enzyme involved in hyperpigmentation. nih.gov Similarly, other studies have explored para-substituted benzoic acid derivatives as inhibitors for protein phosphatases, which have therapeutic potential in treating cancer and infectious diseases. nih.gov The investigation of the energetic of carboxylic O–H bond cleavage in substituted benzoic acids provides valuable data on their antioxidant capabilities. researchgate.net Furthermore, advanced analytical techniques like mass spectrometry are employed to differentiate between positional isomers of substituted benzoic acid derivatives, which is crucial for their application in pharmaceuticals. acs.org

Significance in Contemporary Organic Synthesis and Materials Science Research

5-Bromo-2-ethoxybenzoic acid serves as a crucial intermediate in the synthesis of a wide array of organic compounds. angenechemical.comchembk.com Its functional groups—the carboxylic acid, ethoxy group, and bromine atom—offer multiple reaction sites for chemical modification. angenechemical.com The bromine atom, in particular, is a key feature, enabling its participation in important synthetic transformations such as Suzuki and other cross-coupling reactions. angenechemical.com These reactions are pivotal in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the complex scaffolds of new drugs and functional materials. angenechemical.com

The carboxylic acid group provides a handle for further derivatization, allowing for the modulation of the molecule's properties to suit specific applications. angenechemical.com This versatility makes this compound a valuable starting material for the synthesis of diverse heterocyclic compounds, which are integral to the development of novel pharmaceuticals and advanced materials. angenechemical.com Its application extends to the creation of compounds with potential biological activities, contributing to the discovery and optimization of bioactive molecules. angenechemical.com In the realm of materials science, the incorporation of such substituted benzoic acids can influence the electronic and physical properties of novel materials. evitachem.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H9BrO3 | chembk.com |

| Molecular Weight | 245.07 g/mol | angenechemical.com |

| Appearance | Colorless to slightly yellow crystalline solid | chembk.com |

| Melting Point | Approximately 110-112°C | chembk.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane | chembk.com |

| Purity | 98% | sigmaaldrich.com |

| CAS Number | 60783-90-6 | sigmaaldrich.com |

Spectroscopic Data of this compound

| Technique | Data | Reference |

| InChI | 1S/C9H9BrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | sigmaaldrich.com |

| InChI Key | ZCFIATVCNUJMDP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFIATVCNUJMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410153 | |

| Record name | 5-bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60783-90-6 | |

| Record name | 5-bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 Bromo 2 Ethoxybenzoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional synthetic strategies provide reliable and well-documented methods for the preparation of 5-Bromo-2-ethoxybenzoic acid. These routes generally fall into two primary sequences: the bromination of a pre-formed ethoxybenzoic acid or the etherification of a brominated hydroxybenzoic acid.

The introduction of a bromine atom at the C-5 position of the benzoic acid backbone is a key step that leverages the directing effects of the existing substituents. The electron-donating hydroxy (-OH) or ethoxy (-OC2H5) group at C-2 is a strong activating group and directs electrophiles to the ortho and para positions. chemcess.com The para position (C-5) is sterically favored, allowing for high regioselectivity in the bromination reaction.

One common approach is the direct bromination of 2-ethoxybenzoic acid. chembk.com The reaction is typically carried out by treating 2-ethoxybenzoic acid with an active brominating agent, such as molecular bromine (Br₂), in a suitable solvent. chembk.com

Another robust strategy begins with salicylic (B10762653) acid (2-hydroxybenzoic acid). The phenolic hydroxyl group strongly activates the ring, facilitating electrophilic substitution. Bromination of salicylic acid can yield 5-bromosalicylic acid, which is a direct precursor to the target molecule via etherification. To achieve high selectivity and yield, various brominating systems have been developed. A convenient and rapid method involves using N-bromosuccinimide (NBS) as the bromine source, promoted by a strong acid like sulfuric acid (H₂SO₄). tandfonline.comtandfonline.com This system can provide the desired para-monobrominated product in good to excellent yields. tandfonline.com Other research has explored catalytic systems, such as using ammonium (B1175870) bromide (NH₄Br) with molecular bromine, to enhance the reaction rate and control selectivity. jalsnet.com

Table 1: Representative Bromination Reactions for Precursors

| Starting Material | Brominating Agent/Catalyst | Solvent | Key Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| 2-Ethoxybenzoic acid | Bromine (Br₂) | Suitable Solvent | N/A | This compound | N/A | chembk.com |

| Salicylic acid | N-Bromosuccinimide (NBS) / H₂SO₄ | N/A | Rapid reaction | 5-Bromosalicylic acid | Good to Excellent | tandfonline.comtandfonline.com |

| Salicylic acid | Br₂ / NH₄Br (catalytic) | Acetonitrile (CH₃CN) / Water | Room Temperature, ~25 min | 3,5-Dibromosalicylic acid* | 94% | jalsnet.com |

Note: This example shows dibromination, highlighting the high reactivity and the need for controlled conditions to achieve monobromination.

The formation of the ethoxy group is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This reaction involves the O-alkylation of a hydroxyl group using an alkylating agent in the presence of a base. francis-press.com In the context of synthesizing this compound, the starting material is typically 5-bromosalicylic acid.

The process begins with the deprotonation of the phenolic hydroxyl group of 5-bromosalicylic acid using a suitable base, such as sodium hydroxide (B78521) (NaOH), to form a more nucleophilic sodium phenoxide. This intermediate is then treated with an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide (e.g., ethyl bromide), to form the ether bond. masterorganicchemistry.comprepchem.com The reaction is often heated to ensure completion. prepchem.com For difunctional molecules like salicylic acid derivatives, the more acidic carboxylic acid group will also be deprotonated by the base, but the etherification occurs selectively at the phenoxide position. chemcess.com

Table 2: Williamson Ether Synthesis for Ethoxy Group Introduction

| Starting Material | Base | Ethylating Agent | Solvent | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|---|---|

| 5-Bromosalicylic acid | Sodium Hydroxide (NaOH) | Dimethyl Sulfate* | Water | Stirred at 70°C | 5-Bromo-2-methoxybenzoic acid | prepchem.com |

| Phenol (general) | Strong Base (e.g., NaH) | Alkyl Halide (e.g., Ethyl Bromide) | THF, DMSO | SN2 conditions | Ether | masterorganicchemistry.com |

Note: This example uses dimethyl sulfate to produce the analogous methoxy (B1213986) compound, but the principle directly applies to using diethyl sulfate or an ethyl halide for the ethoxy derivative.

An alternative synthetic route involves introducing the carboxylic acid group onto a pre-functionalized benzene (B151609) ring using the Kolbe-Schmitt reaction. jk-sci.comucalgary.ca This method carboxylates a phenoxide by heating it with carbon dioxide (CO₂) under pressure, followed by acidification. doubtnut.com

For the synthesis of this compound, this pathway would start with 4-bromo-1-ethoxybenzene (also known as p-bromophenetole). nist.gov The starting material is first treated with a strong base like sodium hydroxide to form the corresponding sodium phenoxide. This phenoxide is then subjected to high-pressure carbon dioxide and elevated temperatures. The electrophilic carboxylation occurs preferentially at the ortho position to the activating ethoxy group, yielding the sodium salt of this compound. A final acidic workup step protonates the carboxylate to give the final product. ucalgary.caacs.org The choice of the counter-ion (e.g., sodium vs. potassium) and reaction temperature can influence the regioselectivity between the ortho and para products. jk-sci.comacs.org

Table 3: Kolbe-Schmitt Carboxylation Approach

| Starting Material | Reagents | Key Conditions | Intermediate Product | Final Product | Reference(s) |

|---|

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of fine chemicals like this compound through the adoption of green chemistry and flow chemistry technologies.

Green chemistry focuses on reducing the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org In the synthesis of this compound and its derivatives, several strategies can be employed.

Catalytic Reagents: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. For instance, developing catalytic bromination methods that avoid the use of excess bromine or harsh promoters like strong acids is a key area of research. researchgate.net

Safer Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Green approaches explore the use of safer alternatives, such as water or super-critical CO₂, or developing solvent-free reaction conditions. For example, surfactant-assisted Williamson ether synthesis has been developed to proceed in aqueous media, reducing the reliance on organic solvents. francis-press.com

A greener synthesis of the related compound ibuprofen, for example, famously redesigned the process to have higher atom economy, showcasing the potential for improving established synthetic routes for aromatic acids. rsc.org

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The small reactor volumes and high surface-area-to-volume ratios allow for excellent heat transfer and precise temperature control, making highly exothermic or rapid reactions more manageable. google.com

For the synthesis of this compound, several steps could be adapted to a continuous flow process:

Bromination: Electrophilic aromatic substitution reactions, which are often fast and exothermic, are well-suited for flow reactors. This allows for rapid mixing and precise control of residence time, potentially minimizing the formation of over-brominated side products.

Nitration (as an analogue): The successful application of flow chemistry to the nitration of vanillic acid derivatives demonstrates its feasibility for controlling regioselectivity and improving safety in electrophilic substitutions on similar benzoic acid structures. google.com

Williamson Ether Synthesis: Flow technology can be applied to liquid-liquid phase transfer catalysis systems, which could be relevant for the etherification step, potentially enhancing reaction rates and simplifying product workup.

The ability to perform continuous monitoring and quenching makes flow chemistry particularly suitable for optimizing reaction conditions and ensuring high-purity product streams, which is advantageous for industrial-scale production. google.com

Derivatization Chemistry of this compound

The derivatization of this compound can be systematically approached by targeting its key functional groups. The carboxylic acid moiety is amenable to classic transformations such as esterification and amidation. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, advanced methods like C-H functionalization can also be envisioned for modifying the aromatic ring.

The carboxylic acid group of this compound readily undergoes esterification and amidation, two fundamental reactions in organic synthesis for creating ester and amide derivatives, respectively.

Esterification:

Esterification of this compound can be achieved through various established methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, more modern and milder methods can be employed. For instance, a study on the esterification of various aryl and alkyl acids demonstrated the efficacy of N-bromosuccinimide (NBS) as a catalyst under mild, neat conditions. mdpi.comresearchgate.net This metal-free method provides a simple and efficient route to esters with high yields. researchgate.net While a specific example for this compound is not detailed, the general applicability of this method suggests its potential for synthesizing a range of its ester derivatives.

Table 1: Representative Esterification Conditions for Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | NBS (7 mol%) | 70 °C, 20 h | 90 | mdpi.com |

| Benzoic Acid | Isopropanol | NBS (7 mol%) | 70 °C, 20 h | 7 | mdpi.com |

| 2-Methylbenzoic Acid | Methanol | SOCl₂ | Reflux, 2 h | 95 |

Amidation:

Amidation of this compound involves its reaction with an amine, often facilitated by a coupling agent to form the amide bond. This reaction leads to the formation of 5-bromo-2-ethoxybenzamide (B1200991) derivatives. The existence of 5-bromo-2-ethoxybenzamide is confirmed in chemical databases, indicating its successful synthesis. nih.govbldpharm.com A general approach to amidation involves the direct condensation of a carboxylic acid and an amine. While this can be a challenging reaction due to the formation of unreactive ammonium carboxylate salts, various catalytic systems have been developed to promote it. dur.ac.uk For instance, boric acid has been used as a catalyst for the direct amidation of 2-ethoxybenzoic acid, albeit with modest yields in some cases. dur.ac.uk More advanced methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. The reaction of 5-bromo-2-ethoxybenzoyl chloride with an appropriate amine would be a standard and effective method for synthesizing its amide derivatives. For example, the synthesis of N-{2-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}-5-bromo-2-ethoxybenzamide has been reported, showcasing the utility of this chemistry. sigmaaldrich.com

The carboxylic acid functionality of this compound can be converted into other valuable functional groups, most notably a nitrile group. Nitriles are important intermediates in organic synthesis, as they can be hydrolyzed back to carboxylic acids, reduced to amines, or participate in various C-C bond-forming reactions. guidechem.com

A common route for the conversion of a carboxylic acid to a nitrile is a two-step process involving the formation of a primary amide, followed by dehydration. chemicalbook.com Dehydration of the corresponding 5-bromo-2-ethoxybenzamide can be accomplished using various reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source like bromotrichloromethane (B165885) (BrCCl₃). chemicalbook.comsciforum.net

Alternatively, a nitrile can be synthesized from the corresponding aldehyde. A synthetic route for 5-bromo-2-ethoxybenzonitrile (B1270677) starts from 5-bromo-2-ethoxybenzaldehyde, which is first converted to its oxime using hydroxylamine (B1172632) hydrochloride, and then the oxime is dehydrated to the nitrile.

Table 2: General Methods for Nitrile Synthesis from Carboxylic Acid Derivatives

| Starting Material | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | 1. Amine (e.g., NH₃) 2. Dehydrating Agent (e.g., P₂O₅, SOCl₂) | Primary Amide | Nitrile | chemicalbook.comgoogle.com |

| Aldehyde | 1. Hydroxylamine (e.g., NH₂OH·HCl) 2. Dehydrating Agent | Aldoxime | Nitrile | |

| Benzamide | PPh₃/BrCCl₃ | - | Benzonitrile | sciforum.net |

The bromine atom on the aromatic ring of this compound is a key feature that allows for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for creating new C-C bonds and introducing aryl, heteroaryl, or alkyl groups at the 5-position. nih.govresearchgate.net The reactivity in Suzuki couplings can be influenced by the choice of ligands, palladium source, and base. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is known for its high trans selectivity. organic-chemistry.org Intramolecular versions of the Heck reaction are particularly efficient for constructing cyclic structures. diva-portal.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This method provides a direct route to aryl-substituted alkynes, which are valuable building blocks in organic synthesis. organic-chemistry.orgnih.gov

Table 3: Overview of Cross-Coupling Reactions Applicable to this compound Derivatives

| Reaction | Coupling Partner | Catalyst System | Bond Formed | General Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Aryl-Aryl, Aryl-Alkyl | nih.gov |

| Heck | Alkene (e.g., CH₂=CHR) | Pd Catalyst (e.g., Pd(OAc)₂), Base | Aryl-Vinyl | organic-chemistry.org |

| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkynyl | organic-chemistry.orgorganic-chemistry.org |

C-H Functionalization:

In addition to cross-coupling reactions at the C-Br bond, C-H functionalization strategies represent a more advanced approach to modifying the aromatic ring. Research has shown that the ortho C-H bond of benzoic acids can be activated by a palladium(II) catalyst to form an oxapalladacycle intermediate. rsc.org This intermediate can then undergo further reactions. While this specific methodology often leads to decarboxylation and the formation of arynes, it highlights the potential for direct C-H activation as a means of derivatization, potentially offering alternative synthetic routes to novel derivatives of this compound. rsc.org

Iii. Reaction Mechanisms and Kinetics of 5 Bromo 2 Ethoxybenzoic Acid Transformations

Mechanistic Investigations of Substitution Reactions

Substitution reactions on the aromatic ring of 5-bromo-2-ethoxybenzoic acid are influenced by the directing effects of the existing substituents. The ethoxy group at position 2 is an ortho-, para-director, while the bromo group at position 5 is also an ortho-, para-director. The carboxylic acid group is a meta-director and deactivates the ring towards electrophilic substitution.

Given the positions of the substituents, electrophilic aromatic substitution would likely occur at the C4 or C6 positions, which are ortho and para to the activating ethoxy group and meta to the deactivating carboxylic acid group. However, the steric hindrance from the adjacent bromo and ethoxy groups could influence the regioselectivity of incoming electrophiles.

Nucleophilic aromatic substitution, on the other hand, is less likely due to the absence of a strong electron-withdrawing group at a position ortho or para to a leaving group. However, under specific conditions, the bromine atom could be displaced by a strong nucleophile. For instance, in related bromo-substituted aromatic compounds, palladium-catalyzed cross-coupling reactions are common methods to achieve substitution of the bromine atom.

In a study on the Rh(III)-catalyzed ortho-C-H olefination of benzoic acid derivatives, it was noted that while ortho-halogen atoms like fluorine were tolerated, chlorine and bromine were substituted, leading to products derived from the unsubstituted benzoic acid. nih.gov This suggests that under certain catalytic conditions, the C-Br bond in this compound could be susceptible to cleavage and substitution.

Decarboxylative Reaction Pathways

Decarboxylation of aromatic carboxylic acids, including this compound, typically requires harsh conditions such as high temperatures, and can be facilitated by catalysts. The mechanism often involves the formation of an unstable carbanion intermediate after the loss of carbon dioxide. The stability of this intermediate is crucial for the reaction to proceed.

A notable method for the decarboxylative halogenation of aromatic carboxylic acids is the Hunsdiecker reaction and its variations. acs.org These reactions typically involve the formation of a silver salt of the carboxylic acid, which then reacts with a halogen. acs.org More modern, transition-metal-free methods have also been developed. For instance, a study on the decarboxylative bromination of electron-rich aromatic acids suggests a mechanism involving the formation of a hypobromite (B1234621) species that undergoes decarboxylation through a four-membered transition state. rsc.org This method was shown to be effective for electron-rich aromatic and heteroaromatic acids, which have historically been poor substrates for Hunsdiecker-type reactions. rsc.org

Another approach involves photoredox catalysis, which can generate aryl radicals from aryl carboxylic acids under milder conditions. rsc.org A proposed mechanism involves the in situ formation of a benzoyl hypobromite, which then undergoes decarboxylation. rsc.org It is plausible that this compound could undergo decarboxylation via similar pathways, although the electronic effects of the ethoxy and bromo substituents would influence the reaction rate.

Photochemical Reactivity and Mechanisms

The photochemical behavior of this compound is expected to be influenced by both the aromatic carboxylic acid and the bromoarene moieties. Aromatic carboxylic acids can undergo photochemical decarboxylation, often proceeding through the formation of an aryl radical. rsc.org Bromoarenes are also known to undergo photodebromination, which can proceed through either a homolytic or heterolytic cleavage of the C-Br bond, depending on the reaction conditions and the electronic nature of the aromatic ring.

A study on the visible light-mediated decarboxylation of aryl carboxylic acids demonstrated a method to generate aryl radicals via photoredox catalysis. rsc.org The proposed mechanism involves the formation of a benzoyl hypobromite intermediate, which then undergoes decarboxylation. rsc.org It is conceivable that this compound could participate in similar photochemical reactions, potentially leading to either decarboxylation, debromination, or a combination of both.

Theoretical Elucidation of Reaction Coordinates and Transition States

For example, theoretical studies on the proton transfer dynamics in complexes of substituted benzoic acids have been performed using DFT calculations. buketov.edu.kz These studies model the reaction pathways and calculate geometric and kinetic parameters, providing insights into the mechanism of proton exchange. buketov.edu.kz Similar computational approaches could be applied to this compound to model its substitution, decarboxylation, and photochemical reactions.

Furthermore, computational studies have been instrumental in designing templates for regioselective C-H functionalization of benzoic acids. nih.gov These studies evaluate the mechanism and regioselectivity by examining the transition states of different reaction pathways. nih.gov

Kinetic Studies and Rate Law Determination for Relevant Reactions

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For reactions involving substituted benzoic acids, the Hammett equation is a valuable tool for correlating reaction rates with the electronic properties of the substituents. wikipedia.org The equation relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

While specific kinetic data for this compound is scarce, studies on other substituted benzoic acids can provide a framework for understanding its reactivity. For instance, kinetic studies on the oxidation of substituted benzoic acids by quinolinium dichromate have shown that the reaction rate is dependent on the concentrations of the substrate, oxidant, and acid. researchgate.net The rate-determining step was proposed to be the formation of a cyclic chromate (B82759) ester. researchgate.net

Kinetic investigations into the reactions of substituted benzoic acids with diazodiphenylmethane (B31153) have also been conducted to separate polar and steric effects. rsc.org Such studies help in understanding how substituents at different positions on the aromatic ring influence the reaction rate and mechanism.

A study on the Rh(III)-catalyzed ortho-C-H olefination of benzoic acid derivatives revealed a linear relationship between the relative free binding energies of the catalyst-substrate complexes and the reaction rate constants, suggesting that non-covalent interactions play a significant role in the catalytic cycle. nih.gov

Iv. Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Ethoxybenzoic Acid and Its Assemblies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5-Bromo-2-ethoxybenzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for unambiguous assignment of all proton and carbon signals.

While a publicly available, experimentally verified spectrum for this compound is not readily found in the cited literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects and data from structurally similar compounds. The ethoxy group (-OCH₂CH₃) at the C2 position is an electron-donating group, which influences the chemical shifts of the aromatic protons and carbons. The bromine atom at the C5 position, being an electronegative halogen, exerts a deshielding effect.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group protons and the three aromatic protons on the benzene (B151609) ring, in addition to the acidic proton of the carboxylic acid. The aromatic region will display a characteristic splitting pattern due to spin-spin coupling between adjacent protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The aromatic carbons will have shifts determined by the positions of the bromo and ethoxy substituents.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds and known substituent effects.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | - |

| H-6 | ~7.8 | Doublet | ~2.5 |

| H-4 | ~7.6 | Doublet of Doublets | ~9.0, 2.5 |

| H-3 | ~7.0 | Doublet | ~9.0 |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.0 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-2 | ~158 |

| C-4 | ~136 |

| C-6 | ~134 |

| C-3 | ~118 |

| C-1 | ~117 |

| C-5 | ~115 |

| -OCH₂CH₃ | ~65 |

To definitively confirm the assignments made from one-dimensional NMR spectra, two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, this would show a cross-peak between the H-3 and H-4 protons, and between the H-4 and H-6 protons, confirming their ortho and meta relationships, respectively. It would also show a correlation between the methylene (B1212753) (-OCH₂) and methyl (-CH₃) protons of the ethoxy group.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C spectra. For instance, the proton signal at ~7.0 ppm (H-3) would show a correlation to the carbon signal at ~118 ppm (C-3).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the fingerprint region of a molecule, which is unique to its structure.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid dimer, typically observed in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid will give a strong, sharp absorption band.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1550-1600 | Medium-Strong |

| C-O stretch (ether) | 1240-1280 (asymmetric), 1020-1050 (symmetric) | Strong |

Raman spectroscopy provides complementary information to FT-IR. The spectrum is expected to be dominated by vibrations of the aromatic ring and the C=C bonds. The C=O stretch is typically weaker in Raman than in IR, while symmetric vibrations and bonds involving non-polar groups often give rise to strong Raman signals.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | ~3060 | Strong |

| C=C stretch (aromatic ring) | ~1600 | Very Strong |

| C=O stretch (carboxylic acid) | ~1670 | Medium |

| Ring breathing mode | ~1000 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, a molecular weight of 245.07 g/mol is calculated for the most common isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

Electrospray ionization (ESI) mass spectrometry in positive ion mode has shown a signal at an m/z of 245.0, corresponding to the protonated molecule [M+H]⁺. chemicalbook.com The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve the loss of the ethoxy group, the carboxyl group, and potentially the bromine atom.

Predicted Mass Fragments in EI-MS for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 244/246 | [M]⁺ | Molecular ion |

| 215/217 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ethoxy group |

| 199/201 | [M - COOH]⁺ | Loss of the carboxyl group |

| 165 | [M - Br]⁺ | Loss of a bromine radical |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. In a typical analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, most commonly through protonation or deprotonation.

For this compound (C₉H₉BrO₃), the analysis in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺. One synthetic procedure confirms the observation of the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 245.0. chemicalbook.com Given the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%), the molecular ion region will display a characteristic isotopic pattern. The [M+H]⁺ peak will appear as a doublet of nearly equal intensity, separated by 2 Da.

In negative ion mode, the deprotonated molecule, [M-H]⁻, would be the primary species observed. The table below summarizes the calculated exact masses for the expected ions, accounting for the bromine isotopes.

Table 1: Predicted ESI-MS Ions for this compound

| Ion Formula | Adduct | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) | Ionization Mode |

| [C₉H₁₀BrO₃]⁺ | [M+H]⁺ | 244.9808 | 246.9788 | Positive |

| [C₉H₉BrNaO₃]⁺ | [M+Na]⁺ | 266.9627 | 268.9607 | Positive |

| [C₉H₈BrO₃]⁻ | [M-H]⁻ | 242.9662 | 244.9642 | Negative |

Data is computationally predicted based on the molecular formula.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ (m/z 245/247) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is dictated by the molecule's functional groups. Aromatic carboxylic acids exhibit characteristic fragmentation pathways. docbrown.infopharmacy180.commiamioh.edu Key expected fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction involving the ethoxy group can lead to the neutral loss of ethylene (28 Da), resulting in the formation of an ion corresponding to 5-bromo-2-hydroxybenzoic acid at m/z 217/219.

Loss of water (H₂O): The carboxylic acid group can readily lose a molecule of water (18 Da), particularly with the ortho-ethoxy group facilitating an "ortho effect," leading to a cyclic acylium ion at m/z 227/229. nih.gov

Loss of carbon monoxide (CO): Following the initial loss of water or the ethoxy group, the resulting ion can lose carbon monoxide (28 Da).

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ether bond can result in the loss of an ethoxy radical (45 Da), forming a benzoyl cation at m/z 200/202.

The table below outlines the proposed major fragments.

Table 2: Predicted MS/MS Fragmentation of [C₉H₁₀BrO₃]⁺ (Precursor Ion m/z 245/247)

| Product Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 227/229 | H₂O | H₂O | Acylium ion formed after dehydration |

| 217/219 | C₂H₄ | C₂H₄ | Protonated 5-bromo-2-hydroxybenzoic acid (via rearrangement) |

| 200/202 | •OC₂H₅ | C₂H₅O | 5-Bromo-benzoyl cation |

| 172/174 | CO + •OC₂H₅ | C₃H₅O₂ | Bromophenyl cation after loss of ethoxy and CO |

Fragmentation pathways are proposed based on established chemical principles for similar structures.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry Elucidation

It is virtually certain that this compound molecules would form centrosymmetric dimers in the crystal lattice. This is a characteristic and highly stable supramolecular motif for carboxylic acids, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups.

Within this dimeric structure, the benzoic acid core is expected to be nearly planar. The ethoxy group, being ortho to the carboxylic acid, may be slightly twisted out of the plane of the benzene ring due to steric hindrance. The C-Br, C-O, and C=O bond lengths would be expected to fall within their typical ranges.

Table 3: Expected Crystallographic Parameters and Dimer Geometry (Based on Analogues)

| Parameter | Expected Value / Feature |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |

| Supramolecular Motif | Centrosymmetric R²₂(8) hydrogen-bonded dimer |

| O-H···O Hydrogen Bond Distance | ~2.6 - 2.7 Å |

| C-O (carboxyl) Bond Lengths | Intermediate between single and double bond (~1.26-1.31 Å) |

| C(aromatic)-C(carboxyl) Distance | ~1.48 - 1.50 Å |

Values are typical for substituted benzoic acid dimers.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze bulk crystalline materials. It is essential for phase identification, purity assessment, and studying polymorphism. researchgate.netucl.ac.uknih.gov

A PXRD pattern for a microcrystalline powder sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are unique to its specific crystalline phase, acting as a "fingerprint" for the material. While a standard reference pattern for this compound is not available, the experimental pattern could be indexed to determine the unit cell parameters. These parameters could then be compared with results from any future single-crystal studies to confirm that the bulk material consists of the same crystalline phase.

Other Spectroscopic Probes for Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption is primarily due to the excitation of electrons from a ground state to a higher energy state, typically π → π* transitions in aromatic compounds.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. For reference, unsubstituted benzoic acid in an acidic medium exhibits absorption maxima around 230 nm and 274 nm. sielc.com The substituents on the ring significantly influence the position and intensity of these bands:

Ethoxy Group (-OC₂H₅): As an auxochrome with lone pairs of electrons on the oxygen atom, the ethoxy group causes a red shift (bathochromic shift) to longer wavelengths and increases the absorption intensity (hyperchromic effect).

Bromo Group (-Br): The bromine atom also acts as an auxochrome and induces a bathochromic shift.

Therefore, the principal π → π* absorption bands for this compound are predicted to be shifted to longer wavelengths compared to benzoic acid, likely appearing in the 280-300 nm range. The exact λmax would be dependent on the solvent used for the analysis.

Supramolecular Assembly Analysis (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

The solid-state architecture of this compound is governed by a network of intermolecular interactions that dictate the crystal packing.

As established from the analysis of analogous structures, the primary and most dominant interaction is the O-H···O hydrogen bonding that forms the robust centrosymmetric carboxylic acid dimers. researchgate.netnih.gov This strong interaction creates a stable supramolecular synthon that is the fundamental building block of the crystal structure.

Beyond this primary hydrogen bonding, weaker interactions play a crucial role in assembling the dimers into a three-dimensional lattice. These include C-H···O and C-H···Br interactions, as well as potential Br···Br or Br···π contacts.

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Similar Brominated Aromatic Molecule

| Contact Type | Typical Contribution (%) | Description of Interaction |

| H···H | 40 - 60 % | Represents van der Waals forces, typically the largest contributor. |

| Br···H / H···Br | 10 - 25 % | Significant contribution from weak hydrogen bonds and dipole-dipole interactions. nih.govnih.gov |

| C···H / H···C | 10 - 20 % | Relates to C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | 5 - 15 % | Primarily represents the strong O-H···O hydrogen bonds in the dimer. |

| Br···Br | 0 - 5 % | Halogen-halogen contacts, which can be stabilizing. researchgate.net |

Data is illustrative, based on published analyses of other brominated organic compounds, and represents the expected distribution of contacts for this compound.

V. Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Ethoxybenzoic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of 5-bromo-2-ethoxybenzoic acid at the atomic and molecular levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a 6-311+G(d,p) basis set is frequently employed for its accuracy in predicting thermochemical properties. DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and bond angles, by finding the lowest energy conformation of the molecule. materialsciencejournal.orgmaterialsciencejournal.org For similar benzoic acid derivatives, DFT has been successfully used to explore structural parameters. researchgate.net The structural parameters for this compound, such as the lengths of the carbon-carbon bonds within the aromatic ring and the bond angles between the various atoms, can be precisely calculated. These calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography. intelcentru.ro

Table 1: Selected Predicted Bond Lengths for this compound (Å)

| Bond | Predicted Bond Length (Å) |

|---|---|

| C-Br | Data not available |

| C-O (ethoxy) | Data not available |

| C=O (carboxyl) | Data not available |

| C-O (carboxyl) | Data not available |

| O-H (carboxyl) | Data not available |

No specific bond length data for this compound was found in the search results. The table is illustrative of the data that would be generated from DFT calculations.

Table 2: Selected Predicted Bond Angles for this compound (°)

| Angle | Predicted Bond Angle (°) |

|---|---|

| C-C-Br | Data not available |

| C-C-O (ethoxy) | Data not available |

| O-C=O (carboxyl) | Data not available |

| C-C-O (carboxyl) | Data not available |

No specific bond angle data for this compound was found in the search results. The table is illustrative of the data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that reflects the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For related benzoic acid derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to determine these energies. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attacks. tandfonline.com

Table 3: Predicted HOMO-LUMO Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific HOMO-LUMO data for this compound was found in the search results. The table is illustrative of the data that would be generated from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. wuxiapptec.comwalisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. walisongo.ac.id Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are prone to electrophilic attack. nih.govwuxiapptec.com Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. wuxiapptec.com For aromatic carboxylic acids, the MEP map can reveal the electrophilic nature of the hydrogen atom of the carboxyl group and the nucleophilic character of the oxygen atoms. researchgate.net

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution and the electrostatic interactions between atoms. materialsciencejournal.orgmaterialsciencejournal.org These charges are calculated based on the molecule's wave function. The analysis can identify the most electropositive and electronegative atoms within the molecule, which is crucial for understanding its chemical behavior and reactivity. researchgate.net For instance, in similar molecules, all hydrogen atoms typically exhibit a net positive charge. materialsciencejournal.org The charge distribution plays a fundamental role in quantum mechanical calculations for molecular systems. materialsciencejournal.org

Computational methods, particularly DFT, can be employed to predict the thermochemical and thermodynamic properties of molecules like this compound. materialsciencejournal.orgresearchgate.net These calculations can provide valuable data on properties such as the enthalpy of formation, entropy, and heat capacity. researchgate.netmkjc.in Such information is essential for understanding the molecule's stability and its behavior under different temperature and pressure conditions. mkjc.in For various benzoic acid derivatives, computational studies have been successfully used to evaluate these thermochemical properties, often showing good agreement with experimental data. researchgate.netresearchgate.net

Advanced Quantum Chemical Methodologies (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Beyond DFT, other advanced quantum chemical methodologies are utilized to refine the understanding of the electronic structure and properties of this compound.

The Hartree-Fock (HF) method is a foundational ab initio method that provides a starting point for more sophisticated calculations by approximating the many-electron wavefunction as a single Slater determinant. mkjc.in However, it does not fully account for electron correlation.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects. wikipedia.org MP2, the second-order Møller-Plesset theory, is a commonly used level of theory that offers a good balance between computational cost and accuracy for many systems. q-chem.com Higher-order MP theories, such as MP3 and MP4, provide even more accurate results but at a significantly higher computational expense. wikipedia.orgq-chem.com These methods are particularly useful for obtaining more precise energy calculations and for studying systems where electron correlation plays a critical role. wikipedia.orgucsb.edu For excited states, self-consistent Møller-Plesset perturbation theory has also been explored. arxiv.org The application of these advanced methods can provide a deeper understanding of the subtle electronic effects within the this compound molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. rsc.orgchemrxiv.org It allows for the prediction of absorption and emission spectra, providing insights into the photophysical behavior of compounds like this compound. rsc.org The accuracy of TD-DFT calculations depends on the choice of functional and basis set. researchgate.net

TD-DFT calculations can determine the energies of electronic transitions, which correspond to the absorption of light by the molecule. chemrxiv.org For instance, the lowest dipole-allowed transition can be calculated to understand the onset of the electronic absorption spectrum. chemrxiv.org The method also allows for the visualization of how the electron density changes upon excitation, distinguishing between local excitations within the molecule and charge-transfer states. chemrxiv.orgresearchgate.netarxiv.org

The choice of functional is critical for obtaining accurate results. Functionals like CAM-B3LYP are often used for studying the excited states of organic molecules. researchgate.nettorvergata.itnih.gov The surrounding environment, such as a solvent, can be included in the calculations using models like the Polarizable Continuum Model (PCM) to provide a more realistic description of the photophysical properties. rsc.orgrsc.org

No experimental data for the excited state properties of this compound was found in the search results. The following table presents hypothetical TD-DFT calculation results to illustrate the type of data that can be generated.

Table 1: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Orbital Transition) |

|---|---|---|---|

| S1 | 3.85 | 0.002 | HOMO -> LUMO |

| S2 | 4.21 | 0.150 | HOMO-1 -> LUMO |

| S3 | 4.53 | 0.089 | HOMO -> LUMO+1 |

Data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. stanford.edu By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. stanford.edunih.govmdpi.com

Conformational analysis through MD simulations can reveal the preferred three-dimensional structures of the molecule, including the orientation of the ethoxy and carboxylic acid groups relative to the benzene (B151609) ring. These simulations can also quantify the flexibility of the molecule by tracking changes in dihedral angles and bond lengths over time. otterbein.edu

MD simulations are also invaluable for studying intermolecular interactions. science.gov They can model how this compound interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media. utm.my Furthermore, if this molecule is being studied for potential biological activity, MD simulations can be used to model its binding to a target protein, providing insights into the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.govmdpi.com

No specific MD simulation data for this compound was found. The following table illustrates the types of intermolecular interaction energies that can be calculated from MD simulations.

Table 2: Illustrative Intermolecular Interaction Energies of this compound with Water from a Hypothetical MD Simulation

| Interaction Type | Average Energy (kcal/mol) |

|---|---|

| Van der Waals | -5.7 |

| Electrostatic | -12.3 |

| Total Non-bonded | -18.0 |

Data is hypothetical and for illustrative purposes only.

pKa Prediction and Acidity Constant Calculations

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental chemical property. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict the pKa of molecules like this compound. torvergata.itnih.gov These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often water. nih.gov

Various DFT functionals, such as B3LYP, CAM-B3LYP, and B3PW91, have been tested for their accuracy in predicting pKa values of substituted benzoic acids. torvergata.itnih.gov The inclusion of explicit solvent molecules in the computational model can improve the accuracy of the predictions. torvergata.itnih.gov The choice of the basis set, for example, 6-311G+(d,p), and the solvation model, such as the Solvation Model based on Density (SMD), are also important factors in obtaining reliable results. torvergata.itnih.gov

A recent study on substituted benzoic acids demonstrated that the CAM-B3LYP functional provides good predictions for bromo-substituted benzoic acids. torvergata.itnih.gov For instance, the calculated pKa for 2-bromobenzoic acid using CAM-B3LYP was 3.02, which is close to the experimental value of 2.96. torvergata.it

Table 3: Calculated pKa Values for Substituted Benzoic Acids Using Different Functionals

| Compound | Experimental pKa | Calculated pKa (CAM-B3LYP) | Calculated pKa (B3PW91) |

|---|---|---|---|

| Benzoic Acid | 4.20 | 4.35 | 3.83 |

| 2-Bromobenzoic Acid | 2.96 | 3.02 | 3.86 |

| 4-Bromobenzoic Acid | 3.96 | 4.00 | 3.27 |

Data sourced from a study on pKa prediction of carboxylic acids. torvergata.it

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For example, in a decarboxylative bromination reaction, where the carboxylic acid group is replaced by a bromine atom, computational methods can be used to calculate the energy barrier for this transformation. rsc.orgnih.gov This involves locating the transition state structure and calculating its energy relative to the starting materials. rsc.org Such calculations can help to understand the feasibility of a reaction and the factors that influence its rate.

DFT calculations are commonly employed to study reaction mechanisms. rsc.org The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. rsc.org These simulations can provide detailed insights into bond-breaking and bond-forming processes that are often difficult to observe experimentally. rsc.orgresearchgate.net

No specific reaction mechanism simulations for this compound were found. The following table provides an example of calculated activation energies for a related reaction.

Table 4: Hypothetical Calculated Activation Energies for a Reaction of a Substituted Benzoic Acid

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Decarboxylation | R-COOH | [R...COOH]‡ | R-H + CO2 | 25.4 |

| Bromination | R-H + Br2 | [R...H...Br...Br]‡ | R-Br + HBr | 15.2 |

Data is hypothetical and for illustrative purposes only.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromobenzoic acid |

| 4-Bromobenzoic acid |

| Benzoic acid |

Vi. Advanced Applications of 5 Bromo 2 Ethoxybenzoic Acid in Material Science and Catalysis

Polymer Chemistry and Monomer Applications

The bifunctional nature of 5-bromo-2-ethoxybenzoic acid, possessing both a reactive carboxylic acid and a bromo group suitable for cross-coupling reactions, positions it as a significant monomer in the synthesis of specialty polymers. While direct polycondensation reactions or its use as a primary monomer are areas of ongoing research, its derivatives and structurally similar compounds have demonstrated considerable utility in creating novel polymeric materials. ontosight.ai

Derivatives of bromo-alkoxybenzoic acids are employed in the synthesis of high-performance polymers such as aromatic polyamides and poly(ester-amide)s. researchgate.netresearchgate.net The carboxylic acid group can undergo polycondensation reactions with diamines to form amide linkages, while the bromo-substituted aromatic ring provides thermal stability, flame retardancy, and a site for further functionalization. sci-hub.se For instance, compounds structurally analogous to this compound serve as precursors in producing specialty polymers and resins, which can enhance the properties of materials used in coatings and adhesives. chemimpex.com The synthesis of polymers with tailored properties, such as improved solubility and controlled thermal characteristics, can be achieved by leveraging the reactivity of such monomers. researchgate.net

The development of functional polymers with well-defined architectures is often achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). springernature.commagtech.com.cn ATRP initiators frequently contain a halogen atom (like bromine) positioned to initiate polymerization. Benzoic acid derivatives containing a bromoalkyl group, such as 4-(1-bromoethyl)benzoic acid, have been successfully used as ATRP initiators. cmu.edu These initiators allow for the synthesis of polymers with a terminal carboxylic acid group, which can be used for creating block copolymers or for attachment to surfaces and biomolecules. cmu.edu

While unprotected α-halocarboxylic acids can show low initiator efficiency, protecting the carboxylic acid group or placing it remote from the initiating halogen atom significantly improves polymerization control. cmu.edu Therefore, this compound could be chemically modified to create a highly effective ATRP initiator, contributing to the toolbox of advanced polymerization reagents.

Liquid Crystal Materials Development

Benzoic acid derivatives are fundamental components in the design of liquid crystalline materials, including those formed via hydrogen bonding or as integral parts of larger mesogenic molecules. snu.edu.innih.govacs.org The specific substitution pattern of this compound makes it and its isomers valuable in engineering molecules that self-assemble into ordered, fluid phases.

A significant application lies in the synthesis of complex, chiral liquid crystals. Research has demonstrated the use of a closely related isomer, 2-bromo-5-methoxybenzoic acid, in the construction of a fluorescent, C2-symmetric chiral columnar mesogen. acs.orgdatapdf.com In this multi-step synthesis, the bromo-methoxybenzoic acid is coupled to a chiral (R)-binaphthol derivative. acs.orgdatapdf.com The process involves an initial esterification, followed by an intramolecular Mizoroki-Heck coupling reaction where the bromo-aromatic group reacts to form a lactone ring. acs.orgdatapdf.com This lactone structure is crucial as it helps stabilize the resulting columnar aggregates through dipole-dipole interactions. acs.orgdatapdf.com The synthesis is repeated to create a bislactone compound, which, after further modification of the side chains, yields the final disc-shaped mesogen. acs.org This molecule is designed with a core comprising two aromatic planes staggered at a large angle, a feature that makes achieving liquid crystallinity challenging, but the incorporated lactone rings provide the necessary stabilizing interactions. acs.orgdatapdf.com

| Step | Reactants | Key Reaction Type | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | (R)-binaphthol derivative, 2-bromo-5-methoxybenzoic acid, DCC, DMAP | Esterification | Ester intermediate | Coupling the chiral core with the bromo-benzoic acid unit. |

| 2 | Ester intermediate, PdCl₂(PPh₃)₂ | Mizoroki-Heck Coupling | Single lactone compound | Forms a rigidifying lactone ring to enhance intermolecular interactions. |

| 3 | Single lactone alcohol | Second Esterification & Heck Coupling | Bislactone compound | Creates the final C₂-symmetric core with two lactone rings. |

| 4 | Bislactone compound | Alkylation | Final Chiral Mesogen | Attaches long, branched alkyl chains to induce liquid crystallinity. |

The chiral columnar mesogens derived from bromo-alkoxybenzoic acid precursors exhibit noteworthy optical properties. The synthesized mesogen is fluorescent, emitting blue light. acs.orgdatapdf.com Its hexagonal columnar (Colh) mesophase was confirmed through polarized optical microscopy, which revealed birefringent fluid phases with characteristic focal-conic patterns, and by powder X-ray diffraction experiments that showed a diffraction pattern typical of a Colh arrangement. acs.org

| Property | Observation | Significance |

|---|---|---|

| Mesophase Type | Hexagonal Columnar (Colₕ) | Indicates a high degree of two-dimensional order. |

| Phase Transition | Cr → Col (157 °C), Col → I (201 °C) | Defines the wide temperature range of the liquid crystal phase. |

| Optical Texture | Birefringent fluid with focal-conic patterns | Classic visual confirmation of a columnar liquid crystal phase. |

| Fluorescence | Emits blue light (λₑₘ at 450 nm in thin film) | Demonstrates its potential for use in photonic and display applications. |

While the specific electro-optical switching of this material was not detailed, the introduction of chirality into a columnar liquid crystal structure creates the potential for novel electro-optical effects. mdpi.com Chiral smectic and columnar phases can exhibit properties like ferroelectricity and the electroclinic effect, which involve a linear coupling between an applied electric field and molecular tilt, allowing for fast switching speeds. mdpi.comtandfonline.com The development of materials where chirality can be induced or controlled by an electric field opens opportunities for next-generation chiral materials for various applications. unizar.es

Optoelectronic and Photonic Materials

The utility of this compound extends into the field of optoelectronic and photonic materials, primarily through its role in synthesizing functional molecules with specific light-emitting or light-modulating properties. nih.govmdpi.com The fluorescent columnar liquid crystal discussed previously is a prime example of a self-assembling photonic material. acs.orgdatapdf.com Such materials are of interest for their potential use in organic light-emitting diodes (OLEDs), sensors, and tunable photonic crystals. sciencenet.cn

The molecular structure of this compound provides a platform for creating a variety of functional materials. The bromo-substituent can be readily converted into other groups via cross-coupling reactions, allowing for the attachment of different chromophores or electronically active moieties. ontosight.aiacs.org The ethoxy group helps to ensure solubility and can influence the packing of molecules in the solid or liquid-crystalline state. This synthetic flexibility allows for the fine-tuning of optical properties, such as absorption and emission wavelengths, making these derivatives promising candidates for a wide range of optoelectronic devices. nih.govresearchgate.net

Article Generation Incomplete

Following a comprehensive multi-step search of publicly available scientific literature and databases, it has been determined that there is insufficient specific research data to generate a thorough, informative, and scientifically accurate article on the advanced applications of This compound that strictly adheres to the provided detailed outline.

The search for direct evidence of this specific compound's use in the development of Organic Light-Emitting Diode (OLED) components, Aggregation-Induced Emission (AIE) systems, specific Metal-Organic Frameworks (MOFs), and as a direct precursor for catalytic systems did not yield the required detailed research findings. While the searches provided general information on these technologies and sometimes mentioned similar, but distinct, chemical compounds, they did not provide the specific data necessary to populate the requested sections and subsections for "this compound" itself.

To maintain scientific accuracy and adhere to the strict constraints of the user's request, which was to focus solely on "this compound" and the specified applications, the article cannot be generated. Creating content for the provided outline would require extrapolation from related compounds, which would not be scientifically rigorous and would violate the core instructions of the prompt.

Therefore, this response serves to inform the user that the requested article cannot be completed as specified due to a lack of available, specific scientific evidence for each required subsection.

Catalysis and Ligand Design

Chiral Ligands in Asymmetric Catalysis

While direct examples of chiral ligands synthesized from this compound are not extensively documented in readily available literature, its molecular architecture makes it a promising candidate for the development of such ligands. In asymmetric catalysis, chiral ligands are crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. The effectiveness of these ligands often relies on a rigid scaffold, specific steric bulk, and defined electronic properties to create a chiral environment around the metal center.

The structure of this compound offers several handles for its elaboration into complex chiral molecules. The carboxylic acid group can be converted into an amide or ester, linking the benzoic acid core to a known chiral auxiliary. The bromine atom at the 5-position is a key functional group for forming carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of other ligand components or for connection to a larger backbone. The ethoxy group at the 2-position influences the steric and electronic environment of the molecule, which is a critical factor in the design of effective chiral ligands.

The development of novel chiral ligands is a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiomerically pure compounds, particularly for the pharmaceutical industry. acs.org For instance, chiral phosphine (B1218219) ligands such as BINAP and SegPhos are widely used in asymmetric hydrogenation and other transformations. acs.org The general strategy often involves coupling aromatic fragments to a chiral backbone. Given that bromo-aromatic compounds are standard precursors in these syntheses, this compound represents a viable, though less common, starting material for creating new classes of ligands for asymmetric catalysis.

Role in Transition Metal-Catalyzed Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the bromo group allows this compound to serve as a versatile building block for constructing more complex molecular architectures. angenechemical.com

Notably, the compound is amenable to participating in well-established palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. angenechemical.comvulcanchem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, catalyzed by a palladium complex. This enables the formation of a new carbon-carbon bond, attaching a new aryl, vinyl, or alkyl group at the 5-position of the benzoic acid ring.

Heck Reaction: In a Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a method to introduce unsaturated chains onto the aromatic core. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. vulcanchem.comlibretexts.org This is a key transformation for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals and materials science.

The utility of closely related bromo-benzoic acid derivatives in these transformations is well-documented, highlighting the reactivity of the bromo-aromatic motif. For example, derivatives of 5-bromo-2-methoxybenzoic acid readily participate in palladium-catalyzed amination and coupling reactions. vulcanchem.com

Table 1: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Name | Reactant Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | C-C |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂) + Base | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst + Phosphine Ligand + Base | C-N |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Copper(I) co-catalyst + Base | C-C (alkynyl) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | C-C |

Scaffold for Advanced Organic Synthesis Applications

This compound is a valuable scaffold in advanced organic synthesis due to its trifunctional nature. angenechemical.comchembk.com The presence of three distinct functional groups—a carboxylic acid, an ethoxy group, and a bromine atom—at well-defined positions on the aromatic ring allows for selective and sequential chemical modifications. This versatility makes it an ideal starting material or intermediate for constructing complex target molecules, including biologically active compounds and functional materials. angenechemical.comresearchgate.net

The synthetic utility of this scaffold can be understood by considering the characteristic reactions of each functional group:

Carboxylic Acid (-COOH): This group is readily converted into a wide range of other functionalities. It can be transformed into esters, amides, acid chlorides, or alcohols (via reduction). These transformations are fundamental for building molecular complexity, such as in the synthesis of new hydrazide-hydrazones from related halo-benzoic acids, which have shown potential biological activities. researchgate.net

Bromine Atom (-Br): As discussed previously, the bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions. vulcanchem.com This allows for the strategic introduction of diverse substituents, effectively "decorating" the aromatic core as a late-stage modification in a synthetic route.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is generally stable under many reaction conditions, making it a reliable directing group and electronic modifier. Its presence can influence the regioselectivity of further electrophilic aromatic substitution reactions, should they be employed. While more inert than the other two groups, it can be cleaved under harsh conditions if necessary to reveal a phenol, adding another layer of potential synthetic transformations.

This multi-functionality allows chemists to devise synthetic pathways where each part of the molecule can be addressed independently, a key principle in the design of efficient syntheses for complex targets. researchgate.netnih.gov

Table 2: Synthetic Potential of Functional Groups in this compound

| Functional Group | Position | Potential Chemical Transformations | Purpose in Synthesis |

| Carboxylic Acid | C1 | Esterification, Amidation, Reduction to alcohol, Conversion to acid chloride | Introduce diverse side chains, link to other molecules, modify solubility |

| Ethoxy Group | C2 | Directing group for substitution, Ether cleavage (harsh conditions) | Modify electronic properties, steric environment; potential for late-stage functionalization |

| Bromine Atom | C5 | Suzuki, Heck, Buchwald-Hartwig, Sonogashira, Stille couplings; Grignard formation | Key site for C-C and C-heteroatom bond formation to build complex backbones |

Vii. Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and property prediction. uni-regensburg.de For derivatives of 5-Bromo-2-ethoxybenzoic acid, machine learning (ML) algorithms offer a powerful tool to forecast a range of chemical and physical properties, thereby accelerating the discovery of new applications.

Researchers have successfully employed ML models, such as neural networks and decision tree-based algorithms, to predict the Hammett constants for a wide array of substituted benzoic acids. chemicalbook.comfluorochem.co.uk These constants are crucial as they quantify the electronic influence of substituents on the reactivity of an aromatic ring. By applying similar methodologies, it would be possible to generate a comprehensive and consistent set of electronic and steric parameters for novel derivatives of this compound. This data-driven approach can significantly reduce the need for laborious experimental work by prioritizing the synthesis of compounds with the most promising predicted properties for specific applications, such as drug discovery. uni-regensburg.dechemicalbook.com

Table 1: Potential AI/ML Applications for this compound Derivatives

| Research Area | AI/ML Application | Potential Outcome |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of biological activity and toxicity of novel derivatives. |